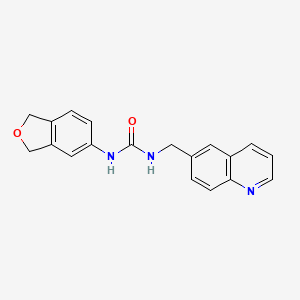![molecular formula C11H19N3O2 B7678512 1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol](/img/structure/B7678512.png)
1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a beta-adrenergic receptor agonist, which means that it can activate the beta-adrenergic receptors in the body.
Wirkmechanismus
1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol activates the beta-adrenergic receptors in the body. These receptors are found in various tissues, including the lungs and heart. Activation of these receptors leads to the relaxation of smooth muscle in the airways, which results in bronchodilation. In the heart, activation of these receptors leads to increased cardiac output and improved cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well documented. It has been shown to increase cAMP levels in cells, which is a key signaling molecule in the body. It also leads to increased levels of intracellular calcium, which is important for muscle contraction. In the lungs, it leads to bronchodilation, while in the heart, it leads to improved cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol in lab experiments is its well-documented mechanism of action. This makes it easier to study its effects on various tissues and cells. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol. One area of interest is its potential use in the treatment of heart failure. Further studies are needed to determine the optimal dosing and administration of the compound for this application. Another area of interest is its potential use in the treatment of asthma and COPD. Studies are needed to determine its efficacy and safety in these patient populations. Finally, there is a need for further studies to investigate the potential side effects of the compound and to identify any potential drug interactions.
In conclusion, this compound is a compound that has shown promise in the scientific community for its potential therapeutic applications. Its well-documented mechanism of action and biochemical and physiological effects make it an interesting compound for further study. However, more research is needed to fully understand its potential applications and limitations.
Synthesemethoden
1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol can be synthesized through several methods. One of the most common methods is the reaction of 6-methoxy-2,5-dimethylpyrimidin-4-amine with 2-(chloromethyl)oxirane in the presence of a base. The resulting product is then treated with an acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol has been extensively studied for its potential therapeutic applications. It has been found to have bronchodilatory effects, which can be useful in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential to improve cardiac function in heart failure patients.
Eigenschaften
IUPAC Name |
1-[(6-methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-7(15)6-14(4)10-8(2)11(16-5)13-9(3)12-10/h7,15H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRCLXZVWNBYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1OC)C)N(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)

![1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7678479.png)
![[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol](/img/structure/B7678480.png)

![3-(4-Chlorophenyl)-5-[[4-[(2-methyltetrazol-5-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7678482.png)
![2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone](/img/structure/B7678490.png)

![1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678494.png)

![5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B7678509.png)
![N-[4-[(3-methoxy-4-methylphenyl)methylamino]phenyl]ethanesulfonamide](/img/structure/B7678514.png)
